molecular formula C22H19ClN2O B11601907 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11601907
M. Wt: 362.8 g/mol
InChI Key: AZENJXAESMGCFO-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of three different phenyl groups, each substituted with various functional groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted pyrazole compounds.

Scientific Research Applications

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-2-ethoxy-6-(4-methoxyphenyl)nicotinonitrile
  • 4-(3-chlorophenyl)-2-ethoxy-6-(3-methoxyphenyl)nicotinonitrile
  • 6-(4-chlorophenyl)-2-ethoxy-4-(4-methoxyphenyl)nicotinonitrile

Uniqueness

Compared to similar compounds, 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole stands out due to its unique substitution pattern on the pyrazole ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H19ClN2O

Molecular Weight

362.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H19ClN2O/c1-26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)23)25(24-21)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3

InChI Key

AZENJXAESMGCFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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